3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide
Description
This compound features a pyrazine-2-carboxamide core substituted with a 1,3-benzothiazole moiety at the 3-position and a 2-methoxyethyl group on the amide nitrogen.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-21-9-8-18-14(20)12-13(17-7-6-16-12)15-19-10-4-2-3-5-11(10)22-15/h2-7H,8-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKTVXAVMYYVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized by the condensation of 1,2-diketones with diamines.
Coupling of Benzothiazole and Pyrazine Rings: The benzothiazole and pyrazine rings are coupled through a nucleophilic substitution reaction, often using a halogenated pyrazine derivative.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazine derivative with an appropriate amine, such as 2-methoxyethylamine, under amide bond-forming conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzothiazole or pyrazine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenated compounds, organometallic reagents, or other nucleophiles/electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, serving as a precursor in the synthesis of heterocyclic compounds.
Biology
In biological research, 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide might be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation, which could lead to the development of new drugs.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide exerts its effects would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor modulator, it could interact with specific receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs with Modified Amide Substituents
Key Insights :
- The methoxyethyl group in the target compound likely improves water solubility compared to ethoxyphenyl or biphenyl substituents, which are more lipophilic.
- Halogenated analogs (e.g., iodo in ) highlight the role of electronegative substituents in biological activity, suggesting that the target’s benzothiazole-pyrazine core could be optimized with halogens for enhanced efficacy.
Benzothiazole Derivatives with Varied Pharmacological Activities
Key Insights :
- The benzothiazole moiety is a common pharmacophore in anticonvulsant, antimicrobial, and anticancer agents. The target compound’s pyrazine-carboxamide extension may redirect activity toward untested targets, such as enzymes involved in nucleotide metabolism.
- Substituent position matters: Fluorine or methyl at the benzothiazole’s 6-position () often boosts activity, suggesting that modifying the target compound’s benzothiazole ring could refine its efficacy.
Biological Activity
3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide (CAS Number: 873856-90-7) is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and pharmacological applications based on various studies.
Chemical Structure and Properties
The molecular formula of 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide is . The compound features a benzothiazole moiety, a pyrazine ring, and a methoxyethyl group, which contribute to its unique chemical properties and biological activities.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 302.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of Intermediates : The synthesis starts with the formation of the benzothiazole and pyrazine intermediates.
- Coupling Reaction : These intermediates are then coupled under controlled conditions using specific reagents.
- Final Product Isolation : The final product is purified through crystallization or chromatography.
Research indicates that 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide may interact with several cellular pathways. Its mechanism of action is primarily linked to the inhibition of specific kinases involved in signaling pathways such as the Janus kinase (JAK) pathway. This interaction can modulate cellular responses by affecting protein phosphorylation states, leading to altered gene expression and cellular behavior.
Pharmacological Applications
The compound has shown potential in various therapeutic areas:
- Anticancer Activity : Similar compounds have been reported to exhibit anticancer properties by inhibiting tumor growth through targeted kinase inhibition.
- Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation by modulating cytokine production.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures can inhibit the activity of certain enzymes involved in cancer progression. For instance, pyrazine derivatives have been tested for their inhibitory effects on human carbonic anhydrase II (hCA II), showing promising results as potential anticancer agents .
Antimicrobial Activity
Compounds structurally related to 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide have been evaluated for antimicrobial activity against various pathogens. One study reported moderate antimicrobial effects against Staphylococcus aureus and Escherichia coli at concentrations around 250 μg/mL .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between pyrazine-2-carboxylic acid derivatives and 2-methoxyethylamine. A common approach involves activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by reaction with the amine in a polar aprotic solvent like pyridine or DMF. For example, analogous syntheses of benzothiazole-containing carboxamides use equimolar amounts of acyl chloride and amine under reflux or room-temperature conditions, monitored by TLC for completion . Optimization may involve adjusting stoichiometry, solvent polarity, or catalysts (e.g., HOBt/DCC for amide coupling) to improve yield and purity.
Q. How can spectroscopic and computational methods confirm the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : H and C NMR can verify the presence of the benzothiazole aromatic protons (δ ~7.5–8.5 ppm), pyrazine protons (δ ~8.5–9.5 ppm), and methoxyethyl group (singlet at δ ~3.3–3.5 ppm for OCH). IR spectroscopy confirms the amide C=O stretch (~1650–1680 cm) and benzothiazole C-S-C vibrations (~650 cm) .
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the planarity of the benzothiazole-pyrazine system and hydrogen-bonding interactions (e.g., N–H···O/N motifs) .
- DFT calculations : Optimized geometries and Mulliken charge distribution can predict reactive sites and validate experimental spectral data .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally related benzothiazoles and carboxamides, the compound likely requires:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste Disposal : Neutralization of amide bonds with acidic/basic solutions before disposal .
- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation .
Advanced Research Questions
Q. How does this compound behave as a ligand in coordination chemistry, and what metal complexes exhibit promising catalytic or biological activity?
- Methodological Answer : The benzothiazole and pyrazine moieties act as electron-deficient π-acceptors, enabling coordination with transition metals (e.g., Ru, Mn). Synthesis involves refluxing the ligand with metal salts (e.g., RuCl·3HO) in ethanol/water. Characterization via UV-Vis (d-d transitions), cyclic voltammetry (redox behavior), and X-ray crystallography reveals octahedral geometries. For example, analogous Ru complexes show photocatalytic activity in water oxidation .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : Validate activity across multiple concentrations to distinguish specific inhibition from nonspecific toxicity.
- Off-Target Screening : Use kinase/protease panels to identify unintended interactions.
- Structural Analogues : Compare with derivatives lacking the methoxyethyl group to isolate pharmacophoric contributions. For instance, benzothiazole-amide derivatives targeting PFOR enzymes require precise hydrogen-bonding motifs .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Modify Substituents : Introduce electron-withdrawing groups (e.g., -NO) on the benzothiazole ring to enhance metabolic stability.
- Solubility Optimization : Replace the methoxyethyl group with polar substituents (e.g., -OH, -SOH) to improve aqueous solubility.
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., PFOR enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
